molecular formula C17H26N2O6S B11126481 1-(2,5-Dimethoxybenzenesulfonyl)-N-(2-methoxyethyl)piperidine-3-carboxamide

1-(2,5-Dimethoxybenzenesulfonyl)-N-(2-methoxyethyl)piperidine-3-carboxamide

Cat. No.: B11126481
M. Wt: 386.5 g/mol
InChI Key: IONAMJLOEPGMSZ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxybenzenesulfonyl)-N-(2-methoxyethyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a methoxyethyl group, and a dimethoxybenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxybenzenesulfonyl)-N-(2-methoxyethyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors

The dimethoxybenzenesulfonyl group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base. The methoxyethyl group is added through an alkylation reaction, where an alkyl halide reacts with the piperidine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxybenzenesulfonyl)-N-(2-methoxyethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or sulfonyl groups.

Scientific Research Applications

1-(2,5-Dimethoxybenzenesulfonyl)-N-(2-methoxyethyl)piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxybenzenesulfonyl)-N-(2-methoxyethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2,5-Dimethoxybenzenesulfonyl)-N-(2-methoxyethyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(2,5-Dimethoxybenzenesulfonyl)piperidine-3-carboxamide: This compound lacks the methoxyethyl group, which may affect its chemical reactivity and biological activity.

    N-(2-Methoxyethyl)piperidine-3-carboxamide: This compound lacks the dimethoxybenzenesulfonyl group, which may influence its solubility and stability.

    1-(2,5-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide: This compound has an ethyl group instead of a methoxyethyl group, which may alter its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H26N2O6S

Molecular Weight

386.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide

InChI

InChI=1S/C17H26N2O6S/c1-23-10-8-18-17(20)13-5-4-9-19(12-13)26(21,22)16-11-14(24-2)6-7-15(16)25-3/h6-7,11,13H,4-5,8-10,12H2,1-3H3,(H,18,20)

InChI Key

IONAMJLOEPGMSZ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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